
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. It is also known as BMT-047, and its chemical formula is C27H21F3O4. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling. It has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been reported to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of oxidative stress markers, such as ROS and MDA. Additionally, this compound has also been reported to increase the levels of antioxidant enzymes, such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its potential as an anticancer agent. It has shown promising results in vitro and in vivo, and further studies are needed to explore its potential as a therapeutic agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions that can be explored regarding 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One of the directions is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better availability. Furthermore, the development of analogs and derivatives of this compound may also provide new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step reaction. The first step involves the reaction between 4-methoxybenzaldehyde and 2,4-dihydroxyacetophenone, which results in the formation of 3-(4-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one. The second step involves the reaction between the obtained compound and 2,3,4,5,6-pentafluorobenzyl bromide, which results in the formation of 3-(4-methoxyphenyl)-1-(2,4-dihydroxyphenyl)-2-(2,3,4,5,6-pentafluorobenzyl)prop-2-en-1-one. The final step involves the reaction between the obtained compound and benzyl bromide, which results in the formation of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one.
Applications De Recherche Scientifique
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has shown potential therapeutic applications, particularly in the field of cancer research. Several studies have reported its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, this compound has also been reported to possess anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3O4/c1-15-20(31-14-16-6-4-3-5-7-16)13-12-19-22(29)21(17-8-10-18(30-2)11-9-17)24(25(26,27)28)32-23(15)19/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNLOHMLCZPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C(F)(F)F)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetramethyl 5',5',9'-trimethyl-6'-(4-methylbenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4964551.png)
![1-[1-(2-methoxybenzyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B4964559.png)
![2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4964562.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4964569.png)

![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-isopropylpiperazine](/img/structure/B4964579.png)

![2-acetyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B4964589.png)
![10-(1,3-benzodioxol-5-yl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4964594.png)
![N-{2-(4-bromophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4964606.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4964611.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)
![(1R*,2R*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4964631.png)
